molecular formula C12H13N5O5 B4972428 4-(2-methyl-1-piperidinyl)-5,7-dinitro-2,1,3-benzoxadiazole

4-(2-methyl-1-piperidinyl)-5,7-dinitro-2,1,3-benzoxadiazole

Cat. No. B4972428
M. Wt: 307.26 g/mol
InChI Key: JKHSFUKJHPDIDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methyl-1-piperidinyl)-5,7-dinitro-2,1,3-benzoxadiazole, also known as NTO, is a highly energetic compound that has been extensively studied for its potential applications in various fields. NTO is a nitro-containing heterocyclic compound that has a high nitrogen content, making it an attractive candidate for use as a high-energy material.

Mechanism of Action

The mechanism of action of 4-(2-methyl-1-piperidinyl)-5,7-dinitro-2,1,3-benzoxadiazole is not well understood, but it is believed to involve the release of energy upon decomposition. 4-(2-methyl-1-piperidinyl)-5,7-dinitro-2,1,3-benzoxadiazole is a highly energetic compound that has a high energy density, making it an attractive candidate for use as a propellant and explosive.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4-(2-methyl-1-piperidinyl)-5,7-dinitro-2,1,3-benzoxadiazole. However, studies have shown that 4-(2-methyl-1-piperidinyl)-5,7-dinitro-2,1,3-benzoxadiazole is toxic to aquatic organisms and can cause skin irritation and eye damage upon contact.

Advantages and Limitations for Lab Experiments

4-(2-methyl-1-piperidinyl)-5,7-dinitro-2,1,3-benzoxadiazole has several advantages for use in lab experiments, including its high energy density and stability. However, 4-(2-methyl-1-piperidinyl)-5,7-dinitro-2,1,3-benzoxadiazole is also highly toxic and requires careful handling and storage.

Future Directions

There are several future directions for research on 4-(2-methyl-1-piperidinyl)-5,7-dinitro-2,1,3-benzoxadiazole, including its potential use as a propellant and explosive, as well as its potential applications in the field of medicine. 4-(2-methyl-1-piperidinyl)-5,7-dinitro-2,1,3-benzoxadiazole has shown promise as a replacement for traditional explosives such as TNT, and further research is needed to fully understand its potential applications. Additionally, further studies are needed to better understand the biochemical and physiological effects of 4-(2-methyl-1-piperidinyl)-5,7-dinitro-2,1,3-benzoxadiazole and its potential toxicity to humans and the environment.

Synthesis Methods

The synthesis of 4-(2-methyl-1-piperidinyl)-5,7-dinitro-2,1,3-benzoxadiazole involves the reaction of 2-methylpiperidine with nitric acid to form 4-(2-methyl-1-piperidinyl)-5-nitro-2,1,3-benzoxadiazole, which is then further reacted with nitric acid to form 4-(2-methyl-1-piperidinyl)-5,7-dinitro-2,1,3-benzoxadiazole. The synthesis of 4-(2-methyl-1-piperidinyl)-5,7-dinitro-2,1,3-benzoxadiazole is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.

Scientific Research Applications

4-(2-methyl-1-piperidinyl)-5,7-dinitro-2,1,3-benzoxadiazole has been extensively studied for its potential applications in various fields, including military, aerospace, and industrial applications. 4-(2-methyl-1-piperidinyl)-5,7-dinitro-2,1,3-benzoxadiazole is a highly energetic compound that has a high energy density, making it an attractive candidate for use as a propellant and explosive. 4-(2-methyl-1-piperidinyl)-5,7-dinitro-2,1,3-benzoxadiazole has been used in rocket propellants and has shown promise as a replacement for traditional explosives such as TNT.

properties

IUPAC Name

4-(2-methylpiperidin-1-yl)-5,7-dinitro-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O5/c1-7-4-2-3-5-15(7)12-9(17(20)21)6-8(16(18)19)10-11(12)14-22-13-10/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHSFUKJHPDIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=C(C=C(C3=NON=C23)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methylpiperidin-1-yl)-5,7-dinitro-2,1,3-benzoxadiazole

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